Ethylene glycol diacrylate
Overview
Description
Synthesis Analysis
The synthesis of ethylene glycol diacrylate and related compounds involves various chemical processes, including catalytic and non-catalytic methods, derived from fossil fuels and biomass-based resources. Notable advancements have been made in the sustainable synthesis of ethylene glycol using syngas, showcasing novel methods such as oxidative double carbonylation of ethanol to diethyl oxalate followed by hydrogenation to produce ethylene glycol in a sustainable manner (Satapathy et al., 2018).
Molecular Structure Analysis
The molecular structure of ethylene glycol diacrylate and its derivatives is characterized using various spectroscopic methods. Studies involving the polymerization of ethylene glycol dimethacrylate (EGDM) using eco-catalysts like Algerian clay, and characterizations through FT-IR, NMR, and TGA analyses, have confirmed the structure of synthesized monomers and polymers, highlighting the presence of methacrylate end groups (Haoue et al., 2020).
Chemical Reactions and Properties
Ethylene glycol diacrylate undergoes various chemical reactions, including polymerization and cross-linking, to produce materials with desirable properties. The use of novel catalysts and green chemistry approaches for the synthesis and polymerization of ethylene glycol-based compounds, such as the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, exemplifies the advancements in this field (Puskas et al., 2011).
Physical Properties Analysis
The physical properties of ethylene glycol diacrylate derivatives, such as thermal stability, are crucial for their application in various fields. The thermal stability of synthesized products, as determined by thermogravimetric analysis, is a key factor in their suitability for industrial applications (Haoue et al., 2020).
Chemical Properties Analysis
The chemical properties of ethylene glycol diacrylate, including reactivity and functionality, are essential for understanding its behavior in various chemical processes. The synthesis of heterotelechelic poly(ethylene glycol) macromonomers, which possess a methacryloyl group at one end and an aldehyde group at the other, showcases the functional versatility of ethylene glycol derivatives and their potential for creating complex polymer structures (Nagasaki et al., 1997).
Scientific Research Applications
Biomedical Applications : EGDA is used in creating hydrogels like poly(ethylene glycol) diacrylate, which have applications in tissue engineering due to their biocompatibility and excellent mechanical properties. Modifications, such as the incorporation of polystyrene nano-spheres, can regulate cell adhesion on these films, impacting tissue engineering and biomedicine (Yang et al., 2016). Additionally, these hydrogels can be used as muscle tissue engineering scaffolds (Scott et al., 2019).
Material Properties and Applications : EGDA-based materials have been explored for their thermomechanical properties, which are crucial for drug delivery applications (Rekowska et al., 2018). The material has also been used to create humidity-responsive films and actuators, demonstrating its potential in environmental sensing and robotics (Lv et al., 2017).
Drug Delivery and PEGylation : EGDA is involved in the PEGylation of peptides and proteins, which enhances their stability and bioavailability for pharmaceutical applications (Roberts et al., 2002). This process includes attaching poly(ethylene glycol) to biological molecules, altering their properties for better therapeutic efficacy.
Environmental Applications : EGDA is utilized in the engineering of Pseudomonas putida for efficient ethylene glycol utilization, which has implications for environmental remediation and waste management (Franden et al., 2018).
Cancer Research : Studies have used poly(ethylene glycol) diacrylate cryogels to mimic the stiffness of malignant prostate tissues, aiding in the research of prostate cancer cell growth and function (Göppert et al., 2016).
properties
IUPAC Name |
2-prop-2-enoyloxyethyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUQBURMYMBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-16-9, 57636-10-9, 26570-48-9 | |
Record name | Ethylene glycol diacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol diacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Polyethylene glycol diacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044615 | |
Record name | Ethylene acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylene glycol diacrylate | |
CAS RN |
2274-11-5, 26570-48-9 | |
Record name | Ethylene acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol diacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylene diacrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethylene acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-ethanediyl diacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DIACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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